molecular formula C16H14BrFN2OS B5188717 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide

4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide

Cat. No. B5188717
M. Wt: 381.3 g/mol
InChI Key: FBGHFDGKPMPBTB-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide, also known as FMT, is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide is not fully understood. However, it is believed to act as a monoamine oxidase inhibitor (MAOI) and may also modulate the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide can inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters in the brain. 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide has also been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. In addition, 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide is that it is relatively easy to synthesize and can be obtained in large quantities. 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide has also been shown to have low toxicity in animal studies. However, one limitation of 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. In addition, 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide may have off-target effects that need to be carefully evaluated.

Future Directions

There are several future directions for research on 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide. One direction is to further investigate its potential applications in medicinal chemistry, neuroscience, and cancer research. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, studies on the pharmacokinetics and pharmacodynamics of 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide in animal models and humans are needed to evaluate its safety and efficacy. Finally, the development of new derivatives of 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide with improved properties and selectivity is an area of active research.

Synthesis Methods

The synthesis of 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 4-fluoroaniline and 3-methoxybenzaldehyde in the presence of thiosemicarbazide and acetic acid. The resulting product is then treated with hydrobromic acid to obtain 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. In neuroscience, 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders. In cancer research, 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been studied for its potential anticancer activity.

properties

IUPAC Name

4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS.BrH/c1-20-14-4-2-3-13(9-14)18-16-19-15(10-21-16)11-5-7-12(17)8-6-11;/h2-10H,1H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGHFDGKPMPBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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